molecular formula C6H5N3S B1611438 Thieno[3,2-D]pyrimidin-2-amine CAS No. 1027729-09-4

Thieno[3,2-D]pyrimidin-2-amine

Cat. No. B1611438
CAS RN: 1027729-09-4
M. Wt: 151.19 g/mol
InChI Key: ZASCXWTVGGZQIZ-UHFFFAOYSA-N
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Description

Thieno[3,2-D]pyrimidin-2-amine is a heterocyclic compound with a fused pyrimidine-thiophene ring system. It holds a unique position among fused pyrimidine compounds and is structurally analogous to purines. Thienopyrimidine derivatives exhibit various biological activities and have become an attractive scaffold in drug development .


Synthesis Analysis

Several synthetic methods exist for preparing thienopyrimidine derivatives. Notably, researchers have explored modifications of existing compounds like tazemetostat to generate novel thieno[3,2-D]pyrimidinones. These modifications involve structural changes to improve antitumor activity and selectivity .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-D]pyrimidin-2-amine consists of a thiophene ring fused with a pyrimidine ring. The introduction of bulky substituents can impact its biological properties. Notably, cage-like amines with norbornane and adamantane frameworks have been studied, leading to promising anticancer agents .


Chemical Reactions Analysis

Thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including annulation via cleavage of a 1H-tetrazole ring. These reactions yield new derivatives with bulky substituents. Some of these compounds exhibit high toxicity toward leukemia, cervix carcinoma, and colon carcinoma cells .

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidin-2-amine derivatives have been extensively studied for their antitumor properties. Research by Sirakanyan et al. (2019) involved synthesizing new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, which showed pronounced antitumor activity in vitro. They found that the compound's activity mostly depended on the nature of the amine fragments (Sirakanyan et al., 2019).

Synthesis and Molecular Modelling

A study by Loidreau et al. (2015) reported on the design and synthesis of a novel series of 8-arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. These compounds, synthesized via microwave-assisted multi-step synthesis, were evaluated for their inhibitory potency against several protein kinases, revealing significant insights into their potential as kinase inhibitors (Loidreau et al., 2015).

DNase I Inhibitory Properties

Mavrova et al. (2018) synthesized a series of thieno[2,3-d]pyrimidin-4-amines and their phthalimide derivatives, evaluating them for DNase I inhibitory activity. They discovered that some of these compounds inhibited DNase I more effectively than the referent inhibitor, suggesting their potential as novel inhibitors (Mavrova et al., 2018).

Therapeutic Potential and SAR Studies

Islam and Quadery (2021) provided a comprehensive review of the therapeutic potential of thieno[3,2-d]pyrimidine derivatives, discussing their synthesis, patent evaluation, and SAR (Structure-Activity Relationship) studies. They highlighted the biological importance of this scaffold in various drug discoveries, including anti-cancer, anti-infectious, and CNS drugs (Islam & Quadery, 2021).

Antibacterial Activity

Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones and found that these compounds possessed antistaphylococcal activity. This suggests the potential use of thieno[3,2-d]pyrimidin-2-amine derivatives in antibacterial applications (Kostenko et al., 2008).

Mechanism of Action

Thienopyrimidine derivatives, including Thieno[3,2-D]pyrimidin-2-amine, may act through inhibition of enzymes and pathways. For instance, they can target protein kinases (PKs), which play critical roles in cancer progression. Additionally, they may affect cellular communication pathways, leading to antitumor effects .

properties

IUPAC Name

thieno[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASCXWTVGGZQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468969
Record name THIENO[3,2-D]PYRIMIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-D]pyrimidin-2-amine

CAS RN

1027729-09-4
Record name THIENO[3,2-D]PYRIMIDIN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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